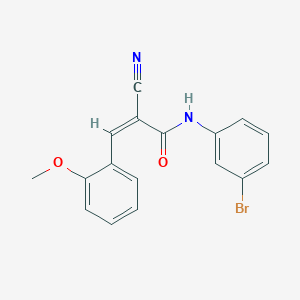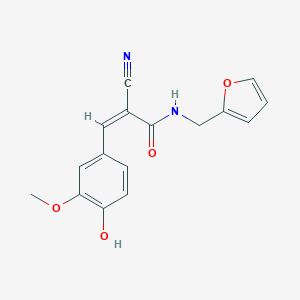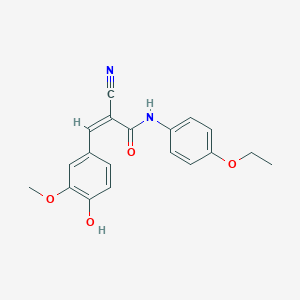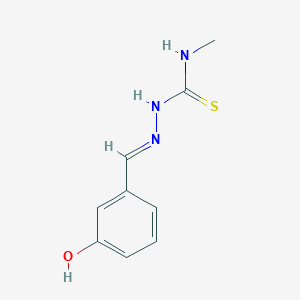![molecular formula C11H10ClNO3 B255337 (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B255337.png)
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid, also known as CGP-7930, is a potent and selective antagonist of the GABAB receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Mecanismo De Acción
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid is a selective antagonist of the GABAB receptor, which is a member of the G protein-coupled receptor family. The GABAB receptor is widely distributed in the central nervous system and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid binds to the GABAB receptor and prevents the activation of downstream signaling pathways, resulting in a reduction in neuronal activity.
Biochemical and Physiological Effects:
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce neuronal excitability and inhibit neurotransmitter release, particularly in the hippocampus and cortex. In addition, (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid has been shown to modulate the activity of ion channels and reduce the amplitude of synaptic currents. These effects are thought to underlie the antiepileptic, anxiolytic, and antidepressant effects of (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid is a highly selective antagonist of the GABAB receptor, and its effects are well-characterized in animal models. It has been extensively studied in vitro and in vivo, and its pharmacokinetic properties have been well-documented. However, (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in some experimental settings. In addition, its effects can be influenced by factors such as pH and temperature, which can make it challenging to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid. One area of interest is the development of more water-soluble analogs of (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid, which would facilitate its use in a wider range of experimental settings. Another area of interest is the investigation of the potential therapeutic applications of (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully elucidate the mechanism of action of (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid and its effects on neuronal function.
Métodos De Síntesis
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid can be synthesized through a multistep process involving the reaction of 3-chloro-2-methylphenylamine with 2-oxobutanedioic acid, followed by further reaction with acetic anhydride and potassium carbonate. The final product is obtained through purification and isolation using chromatography techniques.
Aplicaciones Científicas De Investigación
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in reducing seizure activity in animal models of epilepsy, as well as exhibiting anxiolytic and antidepressant effects. In addition, (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid has been shown to modulate pain perception and has potential applications in the treatment of chronic pain.
Propiedades
Nombre del producto |
(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid |
|---|---|
Fórmula molecular |
C11H10ClNO3 |
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
(Z)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b6-5- |
Clave InChI |
GGPZGIFCMBKQJS-WAYWQWQTSA-N |
SMILES isomérico |
CC1=C(C=CC=C1Cl)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)
![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)




![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)

![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
